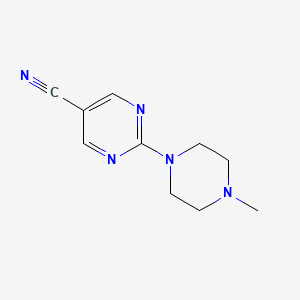
N,N-Dibenzyl-5-iodo-2-pyridynamine, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibenzyl-5-iodo-2-pyridynamine, 97% (DIP) is a highly reactive organic compound that has been widely used in the field of synthetic organic chemistry. It is a versatile reagent that is used in a variety of synthetic reactions, such as the synthesis of aldehydes, ketones, amines, and other compounds. Additionally, it has been used in a variety of scientific research applications, such as the synthesis of pharmaceuticals and the study of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N,N-Dibenzyl-5-iodo-2-pyridynamine, 97% is not well understood. However, it is believed that the reaction of N,N-Dibenzyl-5-iodo-2-pyridynamine, 97% with aldehydes, ketones, and amines is mediated by the formation of a dibenzyl-5-iodo-2-pyridynamine-metal complex. This complex is believed to be responsible for the catalytic activity of N,N-Dibenzyl-5-iodo-2-pyridynamine, 97% in the synthesis of a variety of compounds. Additionally, it is believed that N,N-Dibenzyl-5-iodo-2-pyridynamine, 97% may act as a proton acceptor in the synthesis of pharmaceuticals, which may explain its ability to catalyze the synthesis of a variety of compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of N,N-Dibenzyl-5-iodo-2-pyridynamine, 97% are not well understood. However, it is believed that N,N-Dibenzyl-5-iodo-2-pyridynamine, 97% may have a variety of effects on the body, including the inhibition of enzyme activity and the inhibition of drug metabolism. Additionally, it is believed that N,N-Dibenzyl-5-iodo-2-pyridynamine, 97% may have an effect on the immune system, as it has been found to inhibit the activity of certain immune cells. Additionally, it is believed that N,N-Dibenzyl-5-iodo-2-pyridynamine, 97% may have an effect on the cardiovascular system, as it has been found to inhibit the activity of certain cardiovascular enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N,N-Dibenzyl-5-iodo-2-pyridynamine, 97% in laboratory experiments has a number of advantages and limitations. One of the main advantages of using N,N-Dibenzyl-5-iodo-2-pyridynamine, 97% in laboratory experiments is its ability to catalyze the synthesis of a variety of compounds. Additionally, N,N-Dibenzyl-5-iodo-2-pyridynamine, 97% is relatively inexpensive and easy to obtain, making it an attractive reagent for laboratory experiments. However, there are a number of limitations to the use of N,N-Dibenzyl-5-iodo-2-pyridynamine, 97% in laboratory experiments. For example, N,N-Dibenzyl-5-iodo-2-pyridynamine, 97% is a highly reactive compound, and care must be taken to ensure that it is handled safely. Additionally, N,N-Dibenzyl-5-iodo-2-pyridynamine, 97% is a highly toxic compound, and care must be taken to ensure that it is not inhaled or ingested.
Orientations Futures
There are a number of potential future directions for the use of N,N-Dibenzyl-5-iodo-2-pyridynamine, 97% in scientific research. One potential future direction is the use of N,N-Dibenzyl-5-iodo-2-pyridynamine, 97% in the synthesis of new pharmaceuticals. Additionally, further research is needed to better understand the biochemical and physiological effects of N,N-Dibenzyl-5-iodo-2-pyridynamine, 97%. Additionally, further research is needed to better understand the mechanism of action of N,N-Dibenzyl-5-iodo-2-pyridynamine, 97% and to develop new methods for its use in laboratory experiments. Finally, further research is needed to develop new methods for the safe handling of N,N-Dibenzyl-5-iodo-2-pyridynamine, 97% in laboratory experiments.
Méthodes De Synthèse
N,N-Dibenzyl-5-iodo-2-pyridynamine, 97% is typically synthesized through a two-step process, beginning with the reaction of 5-iodopyridine and dibenzyl bromide. The first step involves the reaction of 5-iodopyridine with dibenzyl bromide in an aqueous solution of potassium carbonate at a temperature of 100°C. This reaction produces a mixture of N,N-dibenzyl-5-iodo-2-pyridynamine, 97% (N,N-Dibenzyl-5-iodo-2-pyridynamine, 97%) and N,N-dibenzyl-5-iodo-2-pyridynamine, 3% (N,N-Dibenzyl-5-iodo-2-pyridynamine, 97%-3). The second step involves the purification of the mixture to obtain a pure sample of N,N-Dibenzyl-5-iodo-2-pyridynamine, 97%.
Applications De Recherche Scientifique
N,N-Dibenzyl-5-iodo-2-pyridynamine, 97% has been widely used in a variety of scientific research applications, such as the synthesis of pharmaceuticals and the study of biochemical and physiological effects. It has been used as a reagent in the synthesis of a variety of compounds, including aldehydes, ketones, and amines. Additionally, it has been used in the synthesis of pharmaceuticals, such as antifungal agents, antiviral agents, and anti-inflammatory agents. Additionally, it has been used in the study of biochemical and physiological effects, such as the study of enzyme activity and the study of drug metabolism.
Propriétés
IUPAC Name |
N,N-dibenzyl-5-iodopyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17IN2/c20-18-11-12-19(21-13-18)22(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOZVWCJRGXVCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=NC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dibenzyl-5-iodo-2-pyridynamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tris[N,N-bis(trimethylsilyl)amide]neodymium(III), 98%](/img/structure/B6351307.png)
![2-Methoxy-5-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B6351311.png)
![4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride, 90%](/img/structure/B6351312.png)



![N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol](/img/structure/B6351345.png)


![[rel-(1R,3r,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B6351355.png)
